molecular formula C16H14ClFO3 B2845009 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 309936-80-9

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B2845009
CAS No.: 309936-80-9
M. Wt: 308.73
InChI Key: UXYITEQBQAXIMF-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14ClFO3 and a molecular weight of 308.73 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorobenzyl ether and an ethoxy group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group, along with the ethoxy and aldehyde functionalities, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYITEQBQAXIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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